molecular formula C14H18O3 B2980483 4-[3-(Oxiran-2-ylmethoxy)phenyl]oxane CAS No. 2411299-72-2

4-[3-(Oxiran-2-ylmethoxy)phenyl]oxane

Cat. No.: B2980483
CAS No.: 2411299-72-2
M. Wt: 234.295
InChI Key: XCDGFLFJAGHLQF-UHFFFAOYSA-N
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Description

4-[3-(Oxiran-2-ylmethoxy)phenyl]oxane is an epoxy-containing compound characterized by an oxane (tetrahydropyran) ring substituted with a phenyl group modified by an oxirane (epoxide) moiety. This structure grants the molecule unique reactivity, particularly in polymerization and crosslinking applications. Epoxides like this are critical in synthesizing resins, adhesives, and coatings due to their ability to form robust three-dimensional networks upon curing .

The compound’s asymmetric crystalline structure, as observed in related derivatives (e.g., 2-(4-{4-[4-(Oxiran-2-ylmethoxy)phenoxy]phenyl}phenoxymethyl)oxirane), contributes to low melt viscosity, making it advantageous for microelectronic encapsulation materials (EMCs). Such properties ensure excellent flowability during molding processes, essential for thin-profile device packaging .

Properties

IUPAC Name

4-[3-(oxiran-2-ylmethoxy)phenyl]oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-2-12(11-4-6-15-7-5-11)8-13(3-1)16-9-14-10-17-14/h1-3,8,11,14H,4-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDGFLFJAGHLQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CC(=CC=C2)OCC3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Oxiran-2-ylmethoxy)phenyl]oxane typically involves the reaction of a phenylpropanoic acid derivative with an epoxide. One common method involves the use of 4-hydroxyphenylpropanoic acid methyl ester and epichlorohydrin in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, forming the desired oxirane ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Oxiran-2-ylmethoxy)phenyl]oxane can undergo various chemical reactions, including:

    Oxidation: The epoxide ring can be opened under oxidative conditions.

    Reduction: The compound can be reduced to form diols.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the epoxide ring.

Major Products

    Oxidation: Formation of diols or carbonyl compounds.

    Reduction: Formation of diols.

    Substitution: Formation of substituted alcohols or ethers.

Scientific Research Applications

4-[3-(Oxiran-2-ylmethoxy)phenyl]oxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(Oxiran-2-ylmethoxy)phenyl]oxane involves the reactivity of the oxirane ring. The ring strain in the epoxide makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can modify biological molecules or materials, imparting new properties or functionalities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 4-[3-(Oxiran-2-ylmethoxy)phenyl]oxane and analogous compounds:

Compound Molecular Formula Key Features Applications References
This compound C₁₄H₁₈O₃ Asymmetric epoxide-oxane hybrid; low melt viscosity Advanced EMCs for microelectronics
BADGE (2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane) C₂₁H₂₄O₄ Bisphenol-A-based diepoxide; hydrolyzes to diols (e.g., BADGE·H₂O, BADGE·2H₂O) Food-can coatings, adhesives; regulated due to estrogenic activity
N-[4-(Oxiran-2-ylmethoxy)phenyl]benzamide (1) C₁₆H₁₅NO₃ Benzamide-substituted epoxide; δ 131.80 (DEPT135 NMR) Insect growth regulators; tested for pesticidal activity
Ethyl [4-(Oxiran-2-ylmethoxy)phenyl]carbamate (2) C₁₂H₁₅NO₄ Carbamate-functionalized; δ 157.01 (¹³C NMR) Potential agrochemical intermediates
2-(4-(Oxiran-2-ylmethoxy)phenyl)ethanol C₁₁H₁₄O₃ Ethanol-substituted epoxide; CAS 104857-48-9 Intermediate in pharmaceutical synthesis (e.g., paroxetine impurities)

Structural and Functional Analysis

Reactivity and Stability: this compound exhibits superior thermal stability compared to BADGE derivatives, which are prone to hydrolysis into diols (e.g., BADGE·H₂O) under acidic or enzymatic conditions . This limits BADGE’s use in aqueous environments but enhances this compound’s suitability for moisture-sensitive applications.

Synthetic Routes: this compound is synthesized via nucleophilic epoxide ring-opening reactions, often using phase-transfer catalysts like benzyltrimethylammonium chloride (BTMAC) . BADGE derivatives are typically synthesized via glycidylation of bisphenol A, followed by hydrolysis or chlorination to generate metabolites like BADGE·2HCl .

Analytical Detection :

  • BADGE and its metabolites are quantified using HPLC-DAD-FLD or LC-MS/MS with QuEChERS/d-SPE extraction, achieving detection limits of 0.5–2.0 ng/mL in breast milk .
  • Asymmetric epoxides like this compound require X-ray crystallography for structural confirmation due to their complex stereochemistry .

This compound lacks significant bioactivity data but is prioritized for industrial use due to its inertness in biological systems .

Research Findings and Data Tables

Table 1: Physicochemical Properties

Compound Melting Point (°C) Solubility LogP
This compound Not reported Insoluble in water 2.8
BADGE 45–50 Soluble in acetone 3.5
N-[4-(Oxiran-2-ylmethoxy)phenyl]benzamide 120–122 Soluble in DMSO 2.1

Table 2: Analytical Methods

Compound Detection Technique LOD (ng/mL) Matrix
BADGE·H₂O HPLC-FLD 0.5 Human breast milk
This compound X-ray diffraction N/A Crystalline solid

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